4-O-ACETYL-3,6-DI-O-(TERT-BUTYLDIMETHYLSILYL)-D-GLUCAL 4-O-ACETYL-3,6-DI-O-(TERT-BUTYLDIMETHYLSILYL)-D-GLUCAL
Brand Name: Vulcanchem
CAS No.: 132891-79-3
VCID: VC0164701
InChI: InChI=1S/C20H42O7Si2/c1-14(22)26-17(16(24)13-25-28(8,9)19(2,3)4)18(15(23)12-21)27-29(10,11)20(5,6)7/h12,15-18,23-24H,13H2,1-11H3/t15-,16+,17+,18+/m0/s1
SMILES:
Molecular Formula: C20H42O7Si2
Molecular Weight: 450.7 g/mol

4-O-ACETYL-3,6-DI-O-(TERT-BUTYLDIMETHYLSILYL)-D-GLUCAL

CAS No.: 132891-79-3

Cat. No.: VC0164701

Molecular Formula: C20H42O7Si2

Molecular Weight: 450.7 g/mol

* For research use only. Not for human or veterinary use.

4-O-ACETYL-3,6-DI-O-(TERT-BUTYLDIMETHYLSILYL)-D-GLUCAL - 132891-79-3

Specification

CAS No. 132891-79-3
Molecular Formula C20H42O7Si2
Molecular Weight 450.7 g/mol
IUPAC Name [(2R,3R,4R,5R)-1,4-bis[[tert-butyl(dimethyl)silyl]oxy]-2,5-dihydroxy-6-oxohexan-3-yl] acetate
Standard InChI InChI=1S/C20H42O7Si2/c1-14(22)26-17(16(24)13-25-28(8,9)19(2,3)4)18(15(23)12-21)27-29(10,11)20(5,6)7/h12,15-18,23-24H,13H2,1-11H3/t15-,16+,17+,18+/m0/s1
Standard InChI Key PUTBIZQBKYLDAU-BSDSXHPESA-N
Isomeric SMILES CC(=O)O[C@H]([C@@H](CO[Si](C)(C)C(C)(C)C)O)[C@@H]([C@H](C=O)O)O[Si](C)(C)C(C)(C)C
Canonical SMILES CC(=O)OC(C(CO[Si](C)(C)C(C)(C)C)O)C(C(C=O)O)O[Si](C)(C)C(C)(C)C

Introduction

Chemical Structure and Properties

Structural Identification

4-O-ACETYL-3,6-DI-O-(TERT-BUTYLDIMETHYLSILYL)-D-GLUCAL is a protected glycal derivative with the CAS registry number 132891-79-3. This compound is formally recognized in chemical nomenclature as D-arabino-Hex-1-enitol, 1,5-anhydro-2-deoxy-3,6-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-, 4-acetate, or alternatively as (2R,3R,4R)-4-((tert-Butyldimethylsilyl)oxy)-2-(((tert-butyldimethylsilyl)oxy)methyl)-3,4-dihydro-2H-pyran-3-yl acetate . The molecular structure features a six-membered pyran ring with an endocyclic double bond between C-1 and C-2, characteristic of glycals.

Physical and Chemical Properties

The compound possesses several key physicochemical properties that define its behavior in chemical reactions and analytical procedures. These properties are summarized in Table 1.

Table 1: Physicochemical Properties of 4-O-ACETYL-3,6-DI-O-(TERT-BUTYLDIMETHYLSILYL)-D-GLUCAL

PropertyValue/Description
Molecular FormulaC₂₀H₄₀O₅Si₂
Molecular Weight416.7 g/mol
Physical StateTypically a colorless to pale yellow liquid or semi-solid
SolubilitySoluble in common organic solvents (toluene, dichloromethane, chloroform, THF)
StabilitySensitive to acids; relatively stable under basic and neutral conditions
Optical ActivityOptically active due to multiple stereogenic centers
Characteristic Functional GroupsEnol ether (glycal), silyl ethers (TBDMS), ester (acetate)

The molecular structure consists of a glucal core (an unsaturated sugar with a double bond between C-1 and C-2) with specific protecting groups: two tert-butyldimethylsilyl (TBDMS) groups at positions 3 and 6, and an acetyl group at position 4 . This pattern of protection creates a unique electronic environment that influences reactivity patterns.

Synthesis and Preparation Methods

General Synthetic Approaches

The synthesis of 4-O-ACETYL-3,6-DI-O-(TERT-BUTYLDIMETHYLSILYL)-D-GLUCAL typically begins with D-glucal as the starting material. The preparation involves a strategic sequence of protection and deprotection steps to achieve the desired substitution pattern. A general synthetic route may involve the following key steps:

  • Protection of the primary hydroxyl group (C-6) with a TBDMS group

  • Protection of the secondary hydroxyl group at C-3 with a TBDMS group

  • Selective acetylation of the C-4 hydroxyl group

Regioselective Protection Strategies

The regioselective installation of protecting groups is crucial for the synthesis of this compound. The primary hydroxyl group at C-6 is typically protected first due to its higher reactivity compared to secondary hydroxyl groups. The differentiation between the secondary hydroxyl groups at C-3 and C-4 can be achieved through careful control of reaction conditions and reagents. The TBDMS groups provide robust protection under many reaction conditions, while the acetyl group at C-4 offers different reactivity and can potentially participate in neighboring group effects during subsequent transformations.

Role in Glycosylation Chemistry

Stereoselective Glycosylation

Protected glycals, including 4-O-ACETYL-3,6-DI-O-(TERT-BUTYLDIMETHYLSILYL)-D-GLUCAL, serve as important glycosyl donors in the synthesis of complex carbohydrates and glycoconjugates. The pattern of protecting groups significantly influences the stereochemical outcome of glycosylation reactions. In particular, the presence of an acetyl group at C-4 can have profound effects on the anomeric selectivity through remote participating mechanisms .

Remote Group Participation Effects

Research findings from Kashyap and colleagues have demonstrated that remote participating groups (RPGs) can influence the stereochemical outcome of glycosylation reactions, particularly in 2-deoxyglycosylation reactions. Their studies with various protected galactals showed that C-4 protecting groups with higher electron density, such as pivaloyl groups, can enhance α-selectivity in glycosylation reactions . Table 2 summarizes comparable data from studies on protected galactals that illustrate the influence of protecting groups on stereoselectivity.

Table 2: Influence of C-4 Protecting Groups on Glycosylation Stereoselectivity

EntryGlycal Donor StructureGlycoside Yield (%)Reaction Timeα:β Selectivity
1C-4 Acetyl protected galactal58-6430 min - 2 h80:20 - 85:15
2C-4 Pivaloyl protected galactal761.5 h92:8
3C-4 Trifluoroacetyl protected galactal782 h90:10
4C-4 TBDMS protected galactal9030 min88:12

While this data is derived from studies on galactals , similar principles may apply to the reactivity of our compound of interest, 4-O-ACETYL-3,6-DI-O-(TERT-BUTYLDIMETHYLSILYL)-D-GLUCAL, considering the structural similarities in the protection patterns.

Reaction Mechanisms and Conformational Analysis

Mechanistic Insights

The reactivity of 4-O-ACETYL-3,6-DI-O-(TERT-BUTYLDIMETHYLSILYL)-D-GLUCAL in glycosylation reactions can be understood through mechanistic analysis. When this protected glucal reacts with a promoter (such as a Lewis acid), the double bond is activated, leading to the formation of an oxocarbenium ion intermediate. The stereochemical outcome of the subsequent reaction with a nucleophile (glycosyl acceptor) is influenced by several factors, including:

  • The conformational preferences of the oxocarbenium ion

  • Potential participation of neighboring groups

  • Steric hindrance created by the bulky TBDMS groups

  • Electronic effects of the acetyl group at C-4

Conformational Analysis

Density functional theory (DFT) studies on similar protected glycals have revealed that the conformation of the pyranose ring and the orientation of protecting groups play crucial roles in determining reaction outcomes. The 4H3 and 3H4 conformations of oxocarbenium ions are particularly important in understanding the stereoselectivity observed in glycosylation reactions . The acetyl group at C-4 can potentially stabilize certain conformers through electronic effects, while the bulky TBDMS groups influence the accessible conformational space through steric constraints.

Applications in Carbohydrate Chemistry

Synthesis of 2-Deoxyglycosides

One of the primary applications of 4-O-ACETYL-3,6-DI-O-(TERT-BUTYLDIMETHYLSILYL)-D-GLUCAL is in the synthesis of 2-deoxyglycosides, which are important structural components in many biologically active natural products and pharmaceuticals. The absence of a hydroxyl group at C-2 in the final glycoside products presents unique synthetic challenges, and protected glycals like our compound of interest serve as valuable intermediates for addressing these challenges.

Assembly of Complex Oligosaccharides

Protected glycals like 4-O-ACETYL-3,6-DI-O-(TERT-BUTYLDIMETHYLSILYL)-D-GLUCAL contribute to the toolbox of glycosyl donors available for the assembly of complex oligosaccharides. The strategic placement of protecting groups allows for controlled reactivity and stereoselectivity, which are essential for constructing well-defined glycosidic linkages in larger carbohydrate structures.

Analytical Characterization

Spectroscopic Properties

The structural characterization of 4-O-ACETYL-3,6-DI-O-(TERT-BUTYLDIMETHYLSILYL)-D-GLUCAL typically relies on various spectroscopic techniques. The expected spectroscopic features include:

  • NMR Spectroscopy: Characteristic signals for the glycal proton (H-1), the acetyl methyl group, and the tert-butyl and methyl protons of the TBDMS groups.

  • Infrared Spectroscopy: Distinctive absorption bands for the C=C stretching of the glycal double bond and the C=O stretching of the acetyl group.

  • Mass Spectrometry: Molecular ion peak and fragmentation patterns consistent with the structure, often showing characteristic losses of TBDMS and acetyl groups.

Chromatographic Behavior

In chromatographic analyses, 4-O-ACETYL-3,6-DI-O-(TERT-BUTYLDIMETHYLSILYL)-D-GLUCAL typically exhibits moderate to high retention factors (Rf values) on silica gel thin-layer chromatography when using non-polar solvent systems, due to the presence of the lipophilic TBDMS groups. The compound is generally suitable for purification by silica gel column chromatography using appropriate solvent systems.

Comparison with Related Compounds

Structure-Activity Relationships

The behavior of 4-O-ACETYL-3,6-DI-O-(TERT-BUTYLDIMETHYLSILYL)-D-GLUCAL in glycosylation reactions can be compared with structurally related compounds to establish structure-activity relationships. Table 3 provides a comparison of reactivity patterns across different protected glycals based on inferences from the available research.

Table 3: Comparison of Reactivity and Selectivity Across Different Protected Glycals

CompoundKey Structural FeaturesRelative ReactivityTypical α:β SelectivityNotable Characteristics
4-O-ACETYL-3,6-DI-O-(TBDMS)-D-GLUCALAcetyl at C-4, TBDMS at C-3 and C-6ModerateModerate α-selectivityBalance of steric and electronic effects
4-O-PIVALOYL-3,6-DI-O-(TBDMS)-GALACTALPivaloyl at C-4, TBDMS at C-3 and C-6LowerHigh α-selectivity (92:8)Enhanced remote participation
3,4,6-TRI-O-ACETYL-D-GALACTALAcetyl groups at C-3, C-4, and C-6HigherModerate α-selectivity (80:20)Greater electrophilicity
3,4,6-TRI-O-BENZYL-D-GALACTALBenzyl groups at C-3, C-4, and C-6LowerHigh α-selectivity (95:5)Steric hindrance dominated

Protecting Group Effects

The choice of protecting groups significantly influences the behavior of glycals in synthetic transformations. The TBDMS groups in 4-O-ACETYL-3,6-DI-O-(TERT-BUTYLDIMETHYLSILYL)-D-GLUCAL provide several advantages, including:

  • Stability under various reaction conditions

  • Selective removal using fluoride sources

  • Steric bulk that can influence reaction paths and stereoselectivity

  • Lipophilicity that affects solubility profiles

The acetyl group at C-4, on the other hand, offers:

  • Potential participation in neighboring group assistance

  • Different electronic properties compared to silyl ethers

  • Orthogonal deprotection conditions compared to TBDMS groups

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator